Lipophilicity Comparison (XLogP3) Between 1797125-33-7 and Halogenated Analogs
The target compound's 4‑methyl substituent results in a lower predicted logP compared to the 4‑chloro analog, potentially improving aqueous solubility and reducing non‑specific protein binding in biological assays. The 3‑fluoro analog exhibits an intermediate logP due to the electron‑withdrawing effect of fluorine [1].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.2 (estimated for 4‑methylphenylacetate derivative) |
| Comparator Or Baseline | 4‑Chloro analog (CAS 391239-33-1) XLogP3 ≈ 3.7; 3‑Fluoro analog (CAS 1794850-41-1) XLogP3 ≈ 3.0 |
| Quantified Difference | Δ logP ≈ -0.5 vs. 4‑chloro analog; +0.2 vs. 3‑fluoro analog |
| Conditions | Predicted by XLogP3 algorithm (PubChem); experimental validation pending. |
Why This Matters
Lower logP suggests improved aqueous solubility and potentially more favorable ADME profile compared to the 4‑chloro analog, guiding selection when balancing potency and pharmacokinetics.
- [1] PubChem XLogP3 predictions for structurally analogous carbamates. National Center for Biotechnology Information (2024). View Source
